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Compound of Interest

Compound Name: Piperonyl acetone

Cat. No.: B1233061 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure,

synthesis, and analysis of piperonyl acetone, also known as 4-(1,3-benzodioxol-5-yl)butan-2-

one. This document is intended for researchers, scientists, and professionals in drug

development and related fields who require detailed technical information on this compound. All

quantitative data is summarized in structured tables for ease of reference. Furthermore,

detailed experimental protocols for its synthesis are provided, and a workflow diagram for its

preparation is visualized using Graphviz.

Chemical Structure and Identification
Piperonyl acetone is a chemical compound characterized by a benzodioxole ring structure

linked to a butanone side chain.

Table 1: Compound Identification
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Identifier Value

IUPAC Name 4-(1,3-benzodioxol-5-yl)butan-2-one[1]

Synonyms
Piperonylacetone, 3,4-Methylenedioxybenzyl

acetone, Heliotropyl acetone[1]

CAS Number 55418-52-5

Molecular Formula C₁₁H₁₂O₃[1]

SMILES CC(=O)CCC1=CC2=C(C=C1)OCO2[1]

InChIKey TZJLGGWGVLADDN-UHFFFAOYSA-N[1]

Physicochemical Properties
Piperonyl acetone is a white to pale yellow crystalline solid at room temperature.[1] A

summary of its key physicochemical properties is presented below.

Table 2: Physicochemical Properties of Piperonyl Acetone

Property Value

Molecular Weight 192.21 g/mol [1]

Melting Point 55 °C[1]

Boiling Point 176 °C @ 17 mmHg[1]

Density 1.175 g/cm³ (predicted)

Solubility Insoluble in water; Soluble in oils and ethanol.[1]

Appearance Colourless crystals or white crystalline solid.[1]

Synthesis of Piperonyl Acetone
The synthesis of piperonyl acetone is typically achieved through a two-step process starting

from piperonal (heliotropin). The first step involves a condensation reaction with acetone to
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form an unsaturated intermediate, piperonylidene acetone. This is followed by a catalytic

hydrogenation to yield the final product.

Synthesis of Piperonyl Acetone

Piperonal (Heliotropin)

Condensation Reaction
(Base-catalyzed)

Acetone

Piperonylidene Acetone
(Unsaturated Intermediate)

Formation of α,β-unsaturated ketone

Catalytic Hydrogenation
(e.g., 5% Pd/C, H₂)

Piperonyl Acetone

Saturation of double bond

Click to download full resolution via product page

A flowchart illustrating the two-step synthesis of piperonyl acetone.

Experimental Protocols
Step 1: Synthesis of Piperonylidene Acetone (4-(1,3-benzodioxol-5-yl)but-3-en-2-one)

This procedure is adapted from a known condensation reaction.

Materials:

Piperonal
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Acetone

10% aqueous sodium hydroxide solution

Acetic acid

Methanol (for recrystallization)

Procedure:

Dissolve piperonal in acetone in a suitable reaction vessel.

With stirring at room temperature, add the 10% aqueous sodium hydroxide solution and

water.

Continue stirring for approximately 3 hours.

Neutralize the reaction mixture by adding acetic acid.

Evaporate the solvent under reduced pressure.

Recrystallize the resulting residue from methanol to yield piperonylidene acetone.

Step 2: Hydrogenation of Piperonylidene Acetone to Piperonyl Acetone

This protocol describes the catalytic hydrogenation of the unsaturated intermediate.[2]

Materials:

Piperonylidene acetone

5% Palladium on carbon (Pd/C) catalyst

Ethanol

Hydrogen gas (H₂)

Procedure:
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In a high-pressure reactor, combine piperonylidene acetone, 5% Pd/C catalyst, and

ethanol.[2]

Seal the reactor and purge with hydrogen gas.

Pressurize the reactor with hydrogen to 1.5 MPa.[2]

Heat the mixture to 120°C with continuous stirring.[2]

Maintain these conditions for approximately 3 hours.[2]

After the reaction is complete, cool the reactor to room temperature and carefully vent the

hydrogen gas.

Filter the reaction mixture to remove the Pd/C catalyst.

Evaporate the ethanol under reduced pressure to obtain the crude piperonyl acetone.

Further purification can be achieved by distillation or recrystallization if necessary.

Analytical Methodologies
The characterization and purity assessment of piperonyl acetone are commonly performed

using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-

MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

4.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. A general

procedure for the analysis of piperonyl acetone would involve:

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent,

such as acetone or hexane.

Instrumentation: A gas chromatograph equipped with a mass spectrometer detector.

GC Column: A non-polar capillary column (e.g., DB-1 or equivalent) is typically used.
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Carrier Gas: Helium is commonly used as the carrier gas.

Oven Temperature Program: A temperature gradient is employed to ensure the separation of

components. A typical program might start at a lower temperature and ramp up to a higher

temperature.

Injection: A small volume of the prepared sample is injected into the GC.

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode.

The resulting mass spectrum of piperonyl acetone will show a molecular ion peak and

characteristic fragmentation patterns that can be used for its identification by comparison

with a reference library.

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of piperonyl acetone.

Sample Preparation: Dissolve the sample in a deuterated solvent, most commonly

deuterated chloroform (CDCl₃).

¹H NMR: The proton NMR spectrum will provide information on the number of different types

of protons, their chemical environment, and their connectivity through spin-spin coupling.

Key expected signals include those for the methyl protons of the acetone moiety, the

methylene protons of the side chain, the protons of the benzodioxole ring, and the methylene

protons of the dioxole group.

¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon

atom in the molecule, confirming the carbon skeleton. The carbonyl carbon of the ketone will

appear at a characteristic downfield chemical shift.

Metabolism
The metabolism of piperonyl acetone has been studied in rabbits. It is known to be

metabolized and excreted in the urine primarily as 4-(3,4-methylenedioxyphenyl)-butan-2-ol.

This indicates that the primary metabolic pathway involves the reduction of the ketone

functional group to a secondary alcohol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 4-(1,3-Benzodioxol-5-yl)-2-butanone | C11H12O3 | CID 62098 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. green route to the synthesis of piperonyl acetone , Hive Novel Discourse
[chemistry.mdma.ch]

To cite this document: BenchChem. [An In-depth Technical Guide to Piperonyl Acetone:
Chemical Properties, Structure, and Synthesis]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1233061#piperonyl-acetone-chemical-properties-
and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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